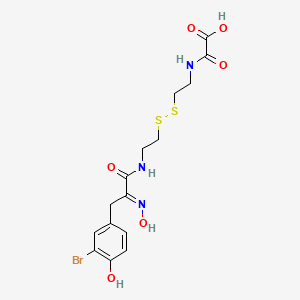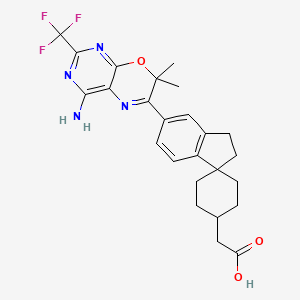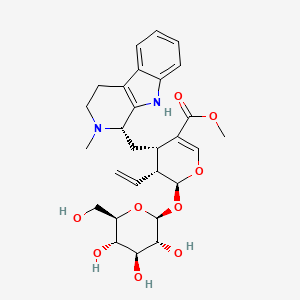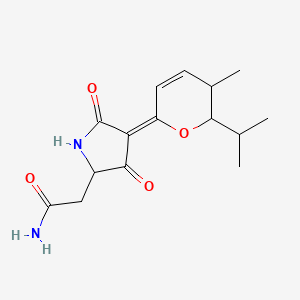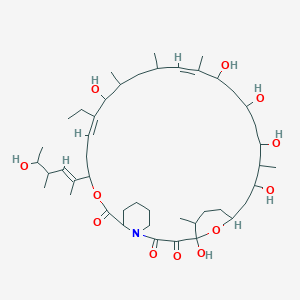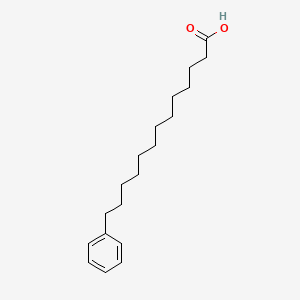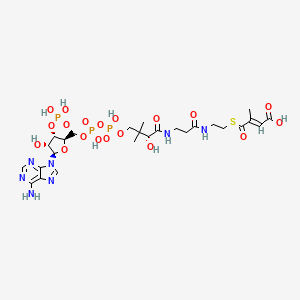
Mesaconyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesaconyl-CoA, also known as mesaconyl-c1-coa, belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Thus, mesaconyl-CoA is considered to be a fatty ester lipid molecule. Mesaconyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Mesaconyl-CoA has been primarily detected in urine. Within the cell, mesaconyl-CoA is primarily located in the cytoplasm. Mesaconyl-CoA can be biosynthesized from mesaconic acid.
Mesaconyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of mesaconic acid. It has a role as a human metabolite. It derives from a mesaconic acid. It is a conjugate acid of a mesaconyl-CoA(5-).
Scientific Research Applications
1. Role in Central Carbon Metabolic Pathways
Mesaconyl-CoA, along with β-methylmalyl-CoA, plays a significant role in two central carbon metabolic pathways in bacteria. These include the 3-hydroxypropionate cycle for autotrophic CO2 fixation in certain bacteria (like Chloroflexus aurantiacus) and the ethylmalonyl-CoA pathway for acetate assimilation in various bacteria such as Rhodobacter sphaeroides, Methylobacterium extorquens, and Streptomyces species. Mesaconyl-CoA hydratase catalyzes the interconversion of mesaconyl-CoA and β-methylmalyl-CoA in these pathways (Zarzycki et al., 2007).
2. Involvement in 3-Hydroxypropionic Acid Cycle
Mesaconyl-CoA C1-C4 CoA transferase (MCT) is identified in the 3-hydroxypropionic acid cycle of filamentous anoxygenic phototrophs (FAPs). MCT specifically catalyzes the reversible transformation of mesaconyl-C1-CoA to mesaconyl-C4-CoA, a key reaction intermediate for carbon fixation. The structural basis of MCT, as determined in Roseiflexus castenholzii, provides insights into its unique intramolecular CoA transfer mechanism (Min et al., 2022).
3. Bio-based Production of Dicarboxylic Acids
Research on Methylobacterium extorquens has shown that under certain conditions, like cobalt deficiency, there is increased production of ethylmalonyl-CoA pathway-derived dicarboxylic acids, including mesaconic acid. These studies suggest potential applications in sustainable production of biotechnologically significant monomers (Sonntag et al., 2015).
4. Role in Methylaspartate Cycle in Haloarcula hispanica
Mesaconyl-CoA is also involved in the methylaspartate cycle in Haloarcula spp., a pathway for the conversion of acetyl-CoA into cellular building blocks. Mesaconyl-CoA hydratase and mesaconate CoA-transferase are characteristic enzymes of this cycle, highlighting the diverse biochemical pathways in which mesaconyl-CoA plays a crucial role (Borjian et al., 2017).
properties
Product Name |
Mesaconyl-CoA |
|---|---|
Molecular Formula |
C26H40N7O19P3S |
Molecular Weight |
879.6 g/mol |
IUPAC Name |
(E)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,37-38H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
LVBVWNJPMXCQJE-CBBDEUQJSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=CC(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5,6-dicyano-3-methyl-2-pyrazinyl)ethyl]-N-phenylacetamide](/img/structure/B1247492.png)

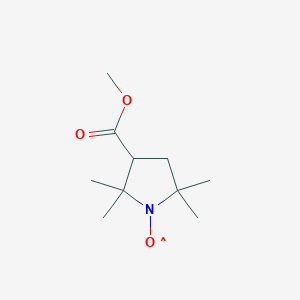
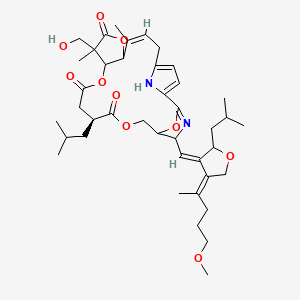
![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)


